N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a piperidine ring substituted at the 4-position, and a cyclopropanesulfonamide group. The pyrazolo[3,4-d]pyrimidine scaffold is a heterocyclic system known for its role in kinase inhibition and anticancer activity . The cyclopropane sulfonamide moiety may enhance metabolic stability and modulate solubility compared to bulkier substituents like isopropyl or aryl groups .
Properties
IUPAC Name |
N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-19-13-12(7-17-19)14(16-9-15-13)20-6-2-3-10(8-20)18-23(21,22)11-4-5-11/h7,9-11,18H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQORRZOGYANJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCCC(C3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in the proliferation of cancer cells.
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound prevents the phosphorylation events necessary for cell cycle progression from G1 to S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, compounds with similar structures have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to the control drug sorafenib IC50: 0.184 ± 0.01 μM. This suggests that the compound may have good bioavailability and effective distribution within the body.
Result of Action
The result of the compound’s action is a significant reduction in the proliferation of cancer cells. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively. It also induces apoptosis within HCT cells.
Biological Activity
N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₄O₂S
The structure features a pyrazolo[3,4-d]pyrimidine moiety linked to a piperidine and cyclopropanesulfonamide group, which may contribute to its pharmacological activities.
Research indicates that compounds with similar structures exhibit various biological activities, primarily through modulation of specific receptors or enzymes. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role in inhibiting kinases and has been associated with anti-cancer properties.
Key Mechanisms Include:
- Kinase Inhibition : Compounds derived from pyrazolo[3,4-d]pyrimidines often target kinases involved in signaling pathways critical for cell proliferation and survival.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, indicating potential as antimicrobial agents.
Pharmacological Studies
A variety of studies have been conducted to assess the pharmacological effects of this compound. Below are significant findings:
Case Studies
-
Anticancer Efficacy :
A study evaluated the compound's effectiveness in inhibiting tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for further development as an anticancer therapeutic agent. -
Kinase Inhibition Profile :
In vitro assays demonstrated that the compound selectively inhibited certain kinases over others, highlighting its specificity which could reduce side effects commonly associated with broader-spectrum kinase inhibitors.
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that the compound possesses a favorable safety profile at therapeutic doses. However, comprehensive studies are necessary to fully understand its toxicity and side effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Sulfonamide Group
Key Compounds:
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (): Substituent: Isopropyl sulfonamide. Mass: 616.9 (M+). Melting Point: 211–214°C. Comparison: The isopropyl group increases molecular weight and may reduce solubility compared to the cyclopropane analog.
N-[(3R)-1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]-methyl]methane-sulfonamide ():
- Substituent : Methyl sulfonamide.
- Role : Used as an inhibitor of C3larvin toxin.
- Comparison : The smaller methyl group may reduce steric hindrance, favoring protein binding. However, the cyclopropane in the target compound could provide better metabolic stability due to reduced oxidative metabolism .
Core Heterocycle Modifications
Key Compounds:
Bisarylureas Based on Pyrazolo[3,4-d]pyrimidine ():
- Structure : Urea-linked aryl groups instead of sulfonamide.
- Activity : Demonstrated BRAF<sup>V600E</sup> inhibition (IC50 values: 0.5–10 µM) and antiproliferative effects in cancer cell lines (A375, HT-29).
- Comparison : Urea derivatives exhibit strong hydrogen-bonding interactions with kinases but may suffer from poor bioavailability. The sulfonamide group in the target compound could offer improved solubility and pharmacokinetic profiles .
- Pyrrolo[2,3-d]pyrimidine and Triazolo[4,3-a]pyrazine Derivatives (): Structure: Alternative cores (pyrrolo, triazolo) with cyclopropane sulfonamide. pan-RAF) .
Piperidine vs. Piperazine Scaffolds
Key Compounds:
- 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine Dihydrochloride (): Structure: Piperazine ring instead of piperidine. The piperidine in the target compound may reduce polarity, enhancing blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
